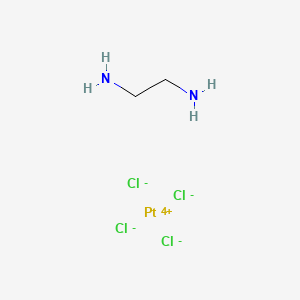
Ethane-1,2-diamine;platinum(4+);tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethane-1,2-diamine;platinum(4+);tetrachloride is a coordination compound consisting of a platinum ion coordinated with ethane-1,2-diamine and four chloride ions. This compound is part of a broader class of platinum-based coordination complexes, which have significant applications in various fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine;platinum(4+);tetrachloride typically involves the reaction of platinum(IV) chloride with ethane-1,2-diamine. One common method includes dissolving platinum(IV) chloride in an aqueous solution and then adding ethane-1,2-diamine under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete coordination of the ligands .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
化学反応の分析
Types of Reactions
Ethane-1,2-diamine;platinum(4+);tetrachloride undergoes various chemical reactions, including:
Oxidation and Reduction: The platinum center can undergo redox reactions, changing its oxidation state.
Substitution: Ligands such as chloride ions can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve ligands such as ammonia or phosphines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of chloride ions with ammonia can yield ammine complexes of platinum .
科学的研究の応用
Ethane-1,2-diamine;platinum(4+);tetrachloride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for synthesizing other platinum complexes.
Biology: Studied for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: Investigated for its anticancer properties, particularly in the treatment of certain types of cancer.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
作用機序
The mechanism of action of ethane-1,2-diamine;platinum(4+);tetrachloride involves its interaction with cellular components, particularly DNA. The compound can form cross-links with DNA, disrupting its function and leading to cell death. This mechanism is particularly relevant in its anticancer activity, where it targets rapidly dividing cancer cells .
類似化合物との比較
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: A derivative of cisplatin with improved solubility and reduced side effects.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Ethane-1,2-diamine;platinum(4+);tetrachloride is unique due to its specific ligand arrangement, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
21500-56-1 |
|---|---|
分子式 |
C2H8Cl4N2Pt |
分子量 |
397.0 g/mol |
IUPAC名 |
ethane-1,2-diamine;platinum(4+);tetrachloride |
InChI |
InChI=1S/C2H8N2.4ClH.Pt/c3-1-2-4;;;;;/h1-4H2;4*1H;/q;;;;;+4/p-4 |
InChIキー |
FTPWZFAWAWOFJP-UHFFFAOYSA-J |
正規SMILES |
C(CN)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


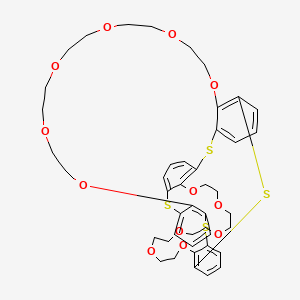

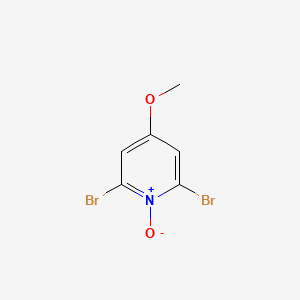
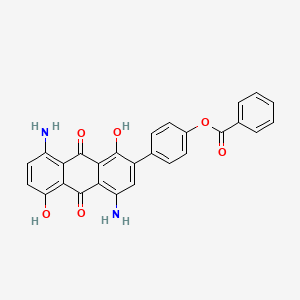

![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)
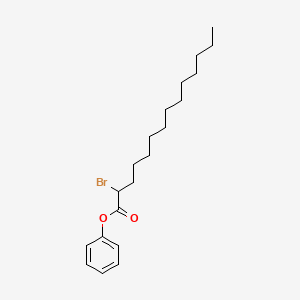
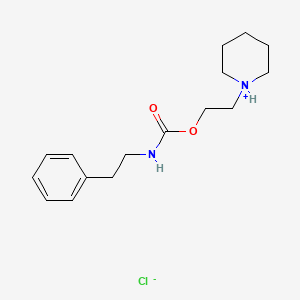
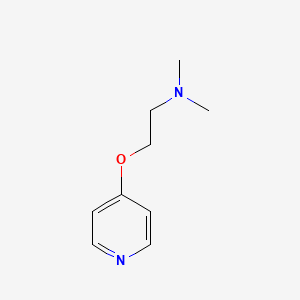
![Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13744374.png)



